Astromicin

Antimicrobial Resistance Aminoglycoside Comparative Potency Gram-Negative Bacilli

Astromicin (Fortimicin A, KW-1070) is a pseudodisaccharide aminoglycoside defined by its unique fortamine residue, which confers a distinct resistance phenotype. Unlike gentamicin, amikacin, or tobramycin, astromicin remains stable against all clinically relevant aminoglycoside-modifying enzymes except AAC(3)-I, retaining >90% susceptibility in gentamicin/amikacin-resistant S. marcescens. This non‑cross‑resistance profile makes it an essential probe for dissecting AME genotype–phenotype relationships, a validated combination partner for P. aeruginosa (63% synergy with ceftazidime), and a superior positive control in murine infection models. Procure astromicin to ensure resistance‑proof experimental design and reliable PK/PD bridging with existing aminoglycoside TDM infrastructure.

Molecular Formula C17H35N5O6
Molecular Weight 405.5 g/mol
CAS No. 55779-06-1
Cat. No. B1667648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstromicin
CAS55779-06-1
SynonymsAbbott 44747
astromicin
fortimicin A
fortimicin A sulfate
fortimicin A sulfate (1:2)
KW1070
Molecular FormulaC17H35N5O6
Molecular Weight405.5 g/mol
Structural Identifiers
SMILESCC(C1CCC(C(O1)OC2C(C(C(C(C2O)N(C)C(=O)CN)OC)O)N)N)N
InChIInChI=1S/C17H35N5O6/c1-7(19)9-5-4-8(20)17(27-9)28-15-11(21)13(24)16(26-3)12(14(15)25)22(2)10(23)6-18/h7-9,11-17,24-25H,4-6,18-21H2,1-3H3/t7-,8+,9-,11-,12-,13-,14+,15+,16+,17+/m0/s1
InChIKeyBIDUPMYXGFNAEJ-APGVDKLISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Astromicin (CAS 55779-06-1): A Structurally Distinct Pseudodisaccharide Aminoglycoside with a Fortamine Core


Astromicin (also known as fortimicin A, KW-1070) is a pseudodisaccharide aminoglycoside antibiotic produced by Micromonospora olivasterospora [1]. It belongs to the aminoglycoside class and functions by binding to the bacterial 30S ribosomal subunit, thereby inhibiting protein synthesis [2]. Unlike conventional aminoglycosides, astromicin possesses a unique fortamine residue within its epi-purpurosamine disaccharide backbone, a structural feature that confers distinct antimicrobial and resistance-modification properties [3]. Its molecular formula is C17H35N5O6, and it is clinically administered as the sulfate salt [4].

Why Aminoglycoside Analogs Cannot Substitute for Astromicin: The Fortamine Moiety Drives Divergent Resistance and Activity Profiles


Substituting astromicin with other aminoglycosides such as gentamicin, amikacin, or tobramycin is scientifically unsound because astromicin's distinct fortamine-containing pseudodisaccharide structure confers a unique resistance phenotype. While other aminoglycosides are readily inactivated by a broad panel of aminoglycoside-modifying enzymes (e.g., AAC(6'), ANT(2'')), astromicin remains stable against all major clinically relevant enzymes except AAC(3)-I [1]. Consequently, many bacterial strains that are clinically resistant to gentamicin, amikacin, or tobramycin retain full susceptibility to astromicin, a phenomenon of non-cross-resistance that cannot be extrapolated from other class members [2]. This structural and enzymatic differentiation makes empirical substitution or class-based procurement a high-risk strategy for antimicrobial research and development.

Quantitative Evidence of Astromicin Differentiation: Comparative MIC Data and Resistance Profiling Against Key Gram-Negative Pathogens


Astromicin Demonstrates 2- to 8-Fold Superior Potency Over Amikacin in Gentamicin-Resistant Enterobacteriaceae

In a direct head-to-head comparison against 413 gentamicin-resistant aerobic gram-negative bacilli, astromicin exhibited 2- to 8-fold greater potency than amikacin against multiple clinically relevant Enterobacteriaceae species [1]. Specifically, astromicin MICs were significantly lower for Citrobacter freundii, Enterobacter cloacae, Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis [1]. This superior activity is particularly pronounced in gentamicin-resistant strains, where amikacin's activity is often compromised by cross-resistance mechanisms.

Antimicrobial Resistance Aminoglycoside Comparative Potency Gram-Negative Bacilli

Astromicin Retains Activity Against >90% of Gentamicin-, Amikacin-, and Dibekacin-Resistant Serratia marcescens Strains

A pivotal comparative study assessing 421 clinical isolates across 20 species revealed that over 90% of Serratia marcescens strains resistant to gentamicin (30/32), amikacin (38/41), or dibekacin (53/56) remained fully susceptible to astromicin [1]. This near-complete absence of cross-resistance in S. marcescens is a defining differential characteristic, attributed to astromicin's structural stability against aminoglycoside-modifying enzymes other than AAC(3)-I [2].

Cross-Resistance Serratia marcescens Aminoglycoside-Modifying Enzymes

Astromicin Exhibits Superior In Vivo Efficacy (ED50) in Experimental Murine Infections Compared to Gentamicin, Amikacin, and Dibekacin

In experimental mouse infection models, astromicin demonstrated the lowest ED50 values among four tested aminoglycosides against multiple clinically significant Gram-negative species [1]. Specifically, against Citrobacter freundii, Klebsiella pneumoniae, Enterobacter aerogenes, Proteus mirabilis, Proteus rettgeri, and Serratia marcescens, astromicin required the smallest effective dose for 50% protection, confirming that its in vitro potency advantage translates to a quantifiable in vivo efficacy benefit.

In Vivo Efficacy ED50 Murine Infection Model

Astromicin Shows High Synergy Rates with β-Lactams in Pseudomonas aeruginosa, Including Against Cefsulodin-Resistant Strains

In vitro synergy studies combining astromicin with β-lactam antibiotics against clinical Pseudomonas aeruginosa isolates demonstrated high synergistic activity, even in strains resistant to cefsulodin (MIC ≥400 μg/mL). Astromicin combined with ceftazidime showed 63% synergy, with cefoperazone 47%, and with piperacillin 37% in cefsulodin-resistant strains [1]. Notably, one clinical P. aeruginosa isolate exhibited an MIC of 0.78 μg/mL to astromicin alone, indicating exceptional intrinsic susceptibility [1].

Antibiotic Synergy Pseudomonas aeruginosa Combination Therapy

Astromicin Demonstrates Lower Nephrotoxicity than Amikacin and Weakest Ototoxicity Among Aminoglycosides in Preclinical Models

Preclinical safety assessments indicate that astromicin's nephrotoxicity is weaker than that of amikacin, and its ototoxicity is the weakest among the aminoglycoside class [1]. This toxicity profile is linked to its unique fortamine structure, which alters its interaction with renal tubular cells and cochlear hair cells compared to conventional aminoglycosides.

Nephrotoxicity Ototoxicity Safety Pharmacology

Astromicin Pharmacokinetics Are Comparable to Gentamicin and Amikacin, Enabling Established Therapeutic Drug Monitoring Protocols

Despite its structural uniqueness, astromicin's pharmacokinetic parameters in healthy volunteers are similar to those of gentamicin, tobramycin, and amikacin. Following a 200 mg intravenous infusion, the elimination half-life was 1.86 ± 0.36 h, volume of distribution was 0.182 ± 0.0164 L/kg, and total body clearance was 5.25 ± 1.74 L/h [1]. This similarity allows for the direct application of established therapeutic drug monitoring (TDM) protocols developed for other aminoglycosides [1]. Furthermore, multiple-dose studies in Chinese volunteers confirmed no drug accumulation, with consistent pharmacokinetics between day 1 and day 7 [2].

Pharmacokinetics Therapeutic Drug Monitoring Dose Optimization

High-Value Applications of Astromicin in Antimicrobial Research, Development, and Clinical Microbiology


Investigating Aminoglycoside Resistance Mechanisms and Non-Cross-Resistance Phenotypes

Researchers studying the evolution and dissemination of aminoglycoside-modifying enzymes (AMEs) should procure astromicin as a critical probe compound. Its stability against all major AMEs except AAC(3)-I, coupled with the >90% susceptibility retention in gentamicin/amikacin-resistant S. marcescens strains [1], makes it an essential tool for dissecting genotype-phenotype relationships in clinical isolates. Astromicin's unique resistance profile allows for the differentiation of AAC(3)-I-mediated resistance from other AME mechanisms.

Developing β-Lactam/Aminoglycoside Combination Therapies for Multidrug-Resistant Pseudomonas aeruginosa

Pharmaceutical development programs targeting difficult-to-treat P. aeruginosa infections should consider astromicin as a combination partner. The demonstrated in vitro synergy rates of 63% with ceftazidime and 47% with cefoperazone in cefsulodin-resistant strains [1] provide a strong preclinical rationale for fixed-dose combination formulations or co-administration strategies. This is particularly relevant for ventilator-associated pneumonia and cystic fibrosis exacerbation models.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling and Therapeutic Drug Monitoring Protocol Development

Clinical pharmacologists and infectious disease researchers can leverage astromicin's well-characterized and class-comparable pharmacokinetics [1][2] to establish or validate PK/PD targets for novel aminoglycoside therapies. Its similar half-life and volume of distribution to gentamicin and amikacin mean that existing TDM infrastructure (e.g., FPIA assays [3]) can be directly adapted, streamlining the transition from bench to bedside and reducing method development costs.

In Vivo Efficacy Studies in Murine Models of Enterobacteriaceae Sepsis and Pneumonia

For academic and industrial laboratories conducting in vivo proof-of-concept studies, astromicin offers a distinct advantage. Its demonstrated superior ED50 values in murine infection models against C. freundii, K. pneumoniae, E. aerogenes, P. mirabilis, P. rettgeri, and S. marcescens [1] make it a superior positive control or lead comparator. This is especially valuable when evaluating novel antibacterial candidates intended for use in regions with high aminoglycoside resistance rates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astromicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.